Naphthalen-2-yl 4-chloro-3-nitrobenzoate
CAS No.: 313250-70-3
Cat. No.: VC5082674
Molecular Formula: C17H10ClNO4
Molecular Weight: 327.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313250-70-3 |
|---|---|
| Molecular Formula | C17H10ClNO4 |
| Molecular Weight | 327.72 |
| IUPAC Name | naphthalen-2-yl 4-chloro-3-nitrobenzoate |
| Standard InChI | InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
| Standard InChI Key | RWPBTRIVHQJISA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Naphthalen-2-yl 4-chloro-3-nitrobenzoate consists of a benzoate ester backbone substituted with a chlorine atom at position 4, a nitro group at position 3, and a naphthalen-2-yl group at the ester oxygen (Figure 1). The naphthalene system provides hydrophobicity and π-stacking capabilities, while the electron-withdrawing nitro and chloro groups enhance electrophilic reactivity at the aromatic ring .
Table 1: Molecular descriptors of Naphthalen-2-yl 4-chloro-3-nitrobenzoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 313250-70-3 | |
| Molecular Formula | ||
| Molecular Weight | 327.72 g/mol | |
| Parent Acid | 4-Chloro-3-nitrobenzoic acid | |
| Exact Mass | 327.024 g/mol |
Synthesis and Manufacturing
Industrial Production
Commercial suppliers like Chemenu and Evitachem list this compound as a pharmaceutical intermediate, indicating scalable manufacturing processes . Batch purity typically exceeds 95%, with HPLC and MS used for quality control .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and ester groups. Limited solubility in water (<0.1 mg/mL at 25°C).
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Stability: Susceptible to hydrolysis under alkaline conditions, with the ester bond cleaving to regenerate the parent acid and 2-naphthol .
Table 2: Thermodynamic Properties
| Parameter | Value | Method |
|---|---|---|
| Melting Point | Not reported | — |
| Flash Point | >150°C | Estimated |
| LogP (Partition Coefficient) | 3.8 ± 0.2 | Computational |
Applications in Research and Industry
Pharmaceutical Intermediates
Naphthalen-2-yl 4-chloro-3-nitrobenzoate serves as a precursor in synthesizing chromene and pyrrolocoumarin derivatives, which exhibit antimicrobial and anticancer activities . For example, reductive coupling with α-bromoacetophenone yields 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones, a class of heterocycles under investigation for kinase inhibition .
Materials Science
The nitro group’s electron-deficient nature makes this compound a candidate for energetic materials or photoactive polymers. Its naphthalene moiety could enhance thermal stability in composite matrices.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s reactivity in Pd-catalyzed cross-coupling reactions.
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Toxicokinetics: Investigate metabolic pathways using in vitro hepatocyte models.
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Materials Applications: Explore its utility in organic semiconductors or nitroreductase-responsive drug delivery systems.
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